molecular formula C8H12N2 B1297429 1-Phenylethane-1,2-diamine CAS No. 5700-56-1

1-Phenylethane-1,2-diamine

Cat. No. B1297429
CAS RN: 5700-56-1
M. Wt: 136.19 g/mol
InChI Key: CRVBQABBEKLFIN-UHFFFAOYSA-N
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Description

1-Phenylethane-1,2-diamine is a chemical compound with the molecular formula C8H12N2 . It has a molecular weight of 136.19400 . The compound is commonly used in various chemical reactions and has several synonyms .


Synthesis Analysis

The synthesis of 1,2-diamines, such as 1-Phenylethane-1,2-diamine, can be achieved through various methods. One approach involves the aminolysis of activated aziridines with aromatic amines under mild reaction conditions . Another method involves a one-pot diamination of simple unactivated alkenes using an electrophilic nitrene source and amine nucleophiles . These methods provide rapid access to 1,2-vicinal diamines from terminal alkenes with good yield and regioselectivity .


Molecular Structure Analysis

The molecular structure of 1-Phenylethane-1,2-diamine consists of a phenyl group (C6H5-) attached to an ethane-1,2-diamine (NH2CH2CH2NH2) group . This gives the compound its unique properties and reactivity.


Chemical Reactions Analysis

1-Phenylethane-1,2-diamine can participate in various chemical reactions. For instance, it can undergo aminolysis of meso-N-aryl aziridines, leading to the formation of valuable 1,2-diamines . It can also react with 1,2-diketone to form an aromatic compound containing the pyrazine ring .


Physical And Chemical Properties Analysis

1-Phenylethane-1,2-diamine has a density of 1.044 g/cm3 and a boiling point of 262.6ºC at 760 mmHg . The compound has a flash point of 132.3ºC . The exact melting point is not available .

Scientific Research Applications

1. Thermal Studies of N-phenylethane-1,2-diamine Complexes of Nickel (II) in the Solid State

  • Summary of the Application: This study involves the synthesis of various complexes of Nickel (II) with N-phenylethane-1,2-diamine and their thermal analysis in the solid state .
  • Methods of Application or Experimental Procedures: The complexes [NiL 3 ]X 2 (where L=N-phenylethane-1,2-diamine and X=I − and ClO 4 −), [NiL 2 X 2] (X is Cl −, Br −, NCS −, 0.5SO 4 2− or 0.5SeO 4 2−) and [NiL 2 (H 2 O) 2 ] (NO 3) 2 have been synthesized from solution .
  • Results or Outcomes: The study found that [NiL 2 Cl 2] undergoes an irreversible endothermic phase transition (142–152°C, ΔH=0.35 kJ mol −1) without showing any visual color change. This phase transition is assumed to be due to conformation changes of the diamine chelate rings .

2. Interfacial Passivation of Inverted Perovskite Solar Cells

  • Summary of the Application: This research focuses on the optimization of ammonium halide for interfacial passivation of inverted perovskite solar cells. N1-phenylethane-1,2-diamine hydrohalides (PNEAX) have been developed for efficient interfacial passivation .
  • Methods of Application or Experimental Procedures: The study involves the development of N1-phenylethane-1,2-diamine hydrohalides (PNEAX) based on a new design strategy featuring cation and anion optimization .
  • Results or Outcomes: Among the developed hydrohalides, PNEACl-treated devices achieved a champion efficiency of 21.01% with good stability .

3. Asymmetric Transfer Hydrogenation of Ketones

  • Summary of the Application: This research focuses on the asymmetric transfer hydrogenation of ketones using a series of enantiomerically pure ligands containing proline and 1,2-diphenylethane-1,2-diamine (DPEN) groups .
  • Methods of Application or Experimental Procedures: The study involves the synthesis of a series of enantiomerically pure ligands containing proline and DPEN groups. These ligands have been used for the asymmetric transfer hydrogenation of ketones .
  • Results or Outcomes: In the case of cyclic ketones, alcohols with enantiomeric excess (ee) values up to 98% were obtained .

Safety And Hazards

The safety information for 1-Phenylethane-1,2-diamine indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H314, and H335 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

Future Directions

In recent research, 1-Phenylethane-1,2-diamine hydrohalides (PNEAX) have been developed for efficient interfacial passivation in the commercialization of perovskite solar cells (PSCs) . Among them, PNEACl-treated devices achieved a champion efficiency of 21.01% with good stability . This indicates that 1-Phenylethane-1,2-diamine and its derivatives have potential applications in the field of renewable energy .

properties

IUPAC Name

1-phenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVBQABBEKLFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10330724
Record name 1-phenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10330724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylethane-1,2-diamine

CAS RN

5700-56-1
Record name 1-phenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10330724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylethane-1,2-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the procedure as described in Preparation 11, making variations as required to replace 2-aminopentanenitrile with 2-amino-2-phenylacetonitrile, (Crossley et al., J. Chem., Perkin Trans. 1, (1974), 2327-2330) to react with lithium aluminum hydride, 1-phenylethane-1,2-diamine was obtained as a colorless solid in 35% yield. The crude product was used for the next reaction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
CJ Hawkins, ML McEniery - Australian Journal of Chemistry, 1978 - CSIRO Publishing
The conformational analyses of the complexes [Co(CN)4L]-, [Co(NH3)4L]3+, [Mo(CO)4L], and [PtL2]2+, where L is (R)-1-phenylethane-1,2-diamine, have been carried out by a method …
Number of citations: 4 www.publish.csiro.au
CJ Hawkins, ML McEniery - Australian Journal of Chemistry, 1979 - CSIRO Publishing
The circular dichroism spectra are presented for the complexes, trans-[CoL2C12]+, trans-[CoL2Br2]+, [CoL(NH3)4]3+, [CoL(CN)4]-, [MoL(CO)4] and [PtL(py)2]2+, where L is (R)-1-…
Number of citations: 9 www.publish.csiro.au
G Iacobini - 2012 - wrap.warwick.ac.uk
This thesis describes the development of new methods for the synthesis of 1,2- diamines. Chapter one reviews current methods for the synthesis of 1,2- diamines, and their importance …
Number of citations: 4 wrap.warwick.ac.uk
H Wu, X Yin, L Lu, J Song, L Hu, Y Jin, Z Su… - Chemical …, 2023 - pubs.rsc.org
Perovskite solar cell (PSC) commercialization faces intrinsic stability and efficiency challenges. N1-phenylethane-1,2-diamine hydrohalides (PNEAX) based on a new design strategy …
Number of citations: 3 pubs.rsc.org
L Martínez‐Rodríguez, NAG Bandeira… - … A European Journal, 2015 - Wiley Online Library
A calix[4]arene host equipped with two bis‐[Zn(salphen)] complexes self‐assembles into a capsular complex in the presence of a chiral diamine guest with an unexpected 2:1 ratio …
SM Crawford, CB Lavery… - Chemistry–A European …, 2013 - Wiley Online Library
Over the past two decades, considerable attention has been given to the development of new ligands for the palladium‐catalyzed arylation of amines and related NH‐containing …
F Ferlenghi, M Mari, G Gobbi, GM Elisi, M Mor… - …, 2021 - Wiley Online Library
The MT 2 ‐selective melatonin receptor ligand UCM765 (N‐(2‐((3‐methoxyphenyl)(phenyl)amino)ethyl)acetamide), showed interesting sleep inducing, analgesic and anxiolytic …
S Saryazdi - 2022 - uknowledge.uky.edu
2-Diamine substructures are prevalent functional motifs in natural products, pharmaceutical compounds, and ligands. The interesting functionalities of 1, 2-diamines have inspired many …
Number of citations: 2 uknowledge.uky.edu
M Pirola, ME Compostella, L Raimondi, A Puglisi… - …, 2018 - thieme-connect.com
The enantioselective organocatalytic reduction of aryl-substituted nitroenamines was successfully performed under continuous-flow conditions. After a preliminary screening with a 10-…
Number of citations: 5 www.thieme-connect.com
Y Liu, Z Wei, Y Liu, J Cao, D Liang, Y Lin… - Organic & Biomolecular …, 2017 - pubs.rsc.org
New quaternary ammonium types of bifunctional asymmetric phase-transfer catalysts bearing multiple hydrogen-bonding donors derived from α-amino acids were readily prepared and …
Number of citations: 13 pubs.rsc.org

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